Welcome to the BenchChem Online Store!
molecular formula C9H7BrO4 B8572220 Methyl 3-bromo-5-formyl-2-hydroxybenzoate

Methyl 3-bromo-5-formyl-2-hydroxybenzoate

Cat. No. B8572220
M. Wt: 259.05 g/mol
InChI Key: AXCLGKCRWIAMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08034945B2

Procedure details

To a solution of 5-formyl-2-hydroxy-benzoic acid methyl ester (7.93 g) in acetic acid (50 ml) and dichloromethane (40 ml), cooled to 0° C., was added bromine (2.49 ml). After stirring for 17 h, the mixture was allowed to reach room temperature. Sodium acetate (3.61 g) was added and stirring was continued for 1 h. The mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried (MgSO4), filtered and concentrated in vacuo.
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step Two
Quantity
3.61 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([CH:10]=[O:11])[CH:7]=[CH:6][C:5]=1[OH:12].[Br:14]Br.C([O-])(=O)C.[Na+]>C(O)(=O)C.ClCCl.O>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([CH:10]=[O:11])[CH:7]=[C:6]([Br:14])[C:5]=1[OH:12] |f:2.3|

Inputs

Step One
Name
Quantity
7.93 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C=O)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.49 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
3.61 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
COC(C1=C(C(=CC(=C1)C=O)Br)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.